2-(2-chlorophenyl)-1-methyl-1H-imidazol-4-amine
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Overview
Description
2-(2-Chlorophenyl)-1-methyl-1H-imidazol-4-amine is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-1-methyl-1H-imidazol-4-amine typically involves the reaction of 2-chlorobenzonitrile with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently cyclized to form the imidazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)-1-methyl-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-1-methyl-1H-imidazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-methyl-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-1H-imidazole: Lacks the methyl group, leading to different chemical and biological properties.
1-Methyl-2-phenyl-1H-imidazole: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness: 2-(2-Chlorophenyl)-1-methyl-1H-imidazol-4-amine is unique due to the presence of both the chlorophenyl and methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10ClN3 |
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Molecular Weight |
207.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-methylimidazol-4-amine |
InChI |
InChI=1S/C10H10ClN3/c1-14-6-9(12)13-10(14)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 |
InChI Key |
MRHLDMZNBCJMRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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